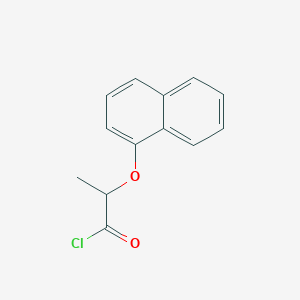

2-(1-Naphthyloxy)propanoyl chloride

Beschreibung

Contextualization of Acyl Halides in Stereoselective Transformations

Acyl halides, and more specifically acyl chlorides, are derivatives of carboxylic acids where the hydroxyl group is replaced by a halogen. libretexts.org This substitution dramatically increases the reactivity of the carbonyl carbon, making acyl halides excellent acylating agents. libretexts.org They readily react with a variety of nucleophiles, such as alcohols, amines, and enolates, to form esters, amides, and ketones, respectively. libretexts.orglibretexts.org This high reactivity is fundamental to their role in organic synthesis.

In the context of stereoselective transformations, where the goal is to control the formation of a specific stereoisomer, acyl halides can be employed in several ways. nih.gov They can be used to introduce a chiral acyl group into a molecule, or they can react with a chiral nucleophile. The steric and electronic properties of the acyl halide can influence the approach of the nucleophile, leading to a diastereoselective or enantioselective reaction. For instance, the bulky nature of a substituent on the acyl chloride can block one face of the molecule, forcing the incoming reagent to attack from the less hindered side.

Significance of Naphthyloxy Moieties in Chiral Auxiliaries and Reagents

The naphthyloxy group, a naphthalene (B1677914) ring attached via an oxygen atom, is a common feature in the design of chiral auxiliaries and reagents. wikipedia.org A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered. wikipedia.org

The rigid and planar structure of the naphthalene ring provides a well-defined steric environment. This steric bulk can effectively shield one face of a reactive center, forcing a reaction to occur with a specific stereochemistry. The aromatic rings of the naphthyl group can also engage in π-π stacking interactions, which can further influence the conformation of the transition state and enhance stereoselectivity. An example of a widely used chiral auxiliary containing a naphthyl group is 1,1'-Bi-2-naphthol (BINOL). wikipedia.org

Historical Development of Chiral Propanoyl Chloride Derivatives

The development of chiral propanoyl chloride derivatives is rooted in the broader history of asymmetric synthesis and the use of chiral derivatizing agents. wikipedia.org Early work in this area recognized that converting a mixture of enantiomers into a mixture of diastereomers by reacting them with a single enantiomer of a chiral reagent could allow for their differentiation by techniques like NMR spectroscopy. wikipedia.org

A seminal example is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid, and its corresponding acid chloride, which were developed in 1969. wikipedia.org These reagents react with chiral alcohols and amines to form diastereomeric esters and amides, respectively, whose NMR spectra can be used to determine the enantiomeric purity of the original alcohol or amine. wikipedia.org

Following this pioneering work, a variety of chiral acylating agents have been developed to improve upon the efficiency and applicability of this strategy. Chiral propanoyl chloride derivatives, which possess a stereocenter at the α-position to the carbonyl group, emerged as a class of these reagents. The development of synthetic methods to access enantiomerically pure forms of these compounds, such as D-(+)-2-chloropropanoyl chloride, has been a key focus. patsnap.com

Overview of the Research Landscape Surrounding α-Aryloxy Propanoyl Chlorides

The research surrounding α-aryloxy propanoyl chlorides, the class of compounds to which 2-(1-Naphthyloxy)propanoyl chloride belongs, is primarily focused on their application in stereoselective synthesis and the study of their biological activity.

One significant area of investigation is their use in the kinetic resolution of racemic amines and alcohols. urfu.ru Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster with a chiral reagent than the other, allowing for the separation of the enantiomers. Studies have explored the mutual kinetic resolution of racemic α-aryloxy propionyl chlorides with racemic amines, demonstrating that the stereochemistry of both the acyl chloride and the amine can influence the reaction rate and selectivity. urfu.ru This has led to preparative methods for obtaining enantiomerically enriched 2-aryloxy propionic acids. urfu.ru

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-naphthalen-1-yloxypropanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClO2/c1-9(13(14)15)16-12-8-4-6-10-5-2-3-7-11(10)12/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RURKHEGTHHTXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)Cl)OC1=CC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501279528 | |

| Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2007-13-8 | |

| Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2007-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Naphthalenyloxy)propanoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501279528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 1 Naphthyloxy Propanoyl Chloride

Optimization of Halogenation Reagents and Reaction Conditions

Several reagents can be used to convert a carboxylic acid to an acyl chloride. doubtnut.com The most common and effective reagents include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and phosphorus trichloride (B1173362) (PCl₃). doubtnut.comchemguide.co.uk

Thionyl chloride is often the reagent of choice because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies the purification of the desired acyl chloride. doubtnut.comchemguide.co.uk The reaction is typically carried out in an inert solvent.

Oxalyl chloride is another excellent reagent that also produces gaseous byproducts. researchgate.net It is often considered a milder and more selective reagent than thionyl chloride, making it suitable for sensitive substrates. researchgate.net The reaction can be catalyzed by a small amount of N,N-dimethylformamide (DMF). researchgate.net

Phosphorus halides , such as PCl₅ and PCl₃, are also effective but can lead to the formation of phosphorus-containing byproducts (e.g., POCl₃ or H₃PO₃) that may require more rigorous purification steps, such as fractional distillation, to separate from the acyl chloride product. chemguide.co.uk

The optimization of reaction conditions involves controlling the temperature, reaction time, and stoichiometry of the reagents to maximize the yield of 2-(1-Naphthyloxy)propanoyl chloride while minimizing side reactions. For instance, the Hell-Volhard-Zelinsky reaction provides a method for the α-halogenation of carboxylic acids by first converting them to their acyl halide derivatives. jove.comchemistrysteps.com

Below is an interactive data table comparing various halogenation reagents for the conversion of carboxylic acids to acyl chlorides:

| Halogenation Reagent | Formula | Key Advantages | Key Disadvantages | Reference |

| Thionyl Chloride | SOCl₂ | Gaseous byproducts (SO₂, HCl) simplify purification. | Can be harsh for some sensitive substrates. | doubtnut.comchemguide.co.uk |

| Oxalyl Chloride | (COCl)₂ | Milder and more selective than thionyl chloride; gaseous byproducts. | More expensive than thionyl chloride. | researchgate.net |

| Phosphorus Pentachloride | PCl₅ | Effective for a wide range of carboxylic acids. | Produces solid/liquid byproducts (POCl₃) requiring separation. | chemguide.co.uk |

| Phosphorus Trichloride | PCl₃ | Effective reagent. | Produces liquid byproduct (H₃PO₃) requiring separation. | chemguide.co.uk |

Conversion of 2-(1-Naphthyloxy)propanoic Acid to its Acyl Chloride Derivative

Methodologies for Minimizing Racemization during Acyl Chloride Formation

The conversion of a chiral carboxylic acid, such as 2-(1-Naphthyloxy)propanoic acid, into its corresponding acyl chloride is a critical step that can be susceptible to racemization, particularly at the α-carbon. The formation of an achiral ketene (B1206846) intermediate under certain reaction conditions is a primary pathway for the loss of stereochemical purity. Therefore, synthetic strategies are often tailored to avoid these pathways.

A fundamental approach to obtaining an optically active acyl chloride is to start with an enantiomerically pure carboxylic acid. The resolution of racemic 2-(α-naphthoxy)propionic acid has been reported to yield the d-acid with a purity of 90% and the l-acid with a purity of 85%. google.com Subsequent conversion of the enantiomerically enriched acid to the acyl chloride must then be performed under conditions that mitigate racemization.

One effective strategy to prevent racemization involves the conversion of the optically active carboxylic acid ester into its acid salt prior to the coupling step. This method has been shown to effectively prevent the racemization that can otherwise occur during the formation of [(aryloxy)phenoxy]propionate herbicides. google.com While this applies to the subsequent reactions of the acyl chloride, the principle of stabilizing the chiral center is paramount.

For the direct conversion of the carboxylic acid, the choice of chlorinating agent and reaction conditions is crucial. Reagents that operate under milder conditions are generally preferred. For instance, the use of oxalyl chloride in the presence of a catalytic amount of a phosphine (B1218219) oxide, such as triphenylphosphine (B44618) oxide (Ph3PO), has been reported to facilitate the synthesis of dipeptides, amides, and esters from carboxylic acids without racemization. google.comgoogle.com This method proceeds through a highly reactive phosphonium (B103445) intermediate, which can activate the carboxylic acid for chlorination under mild conditions, often in less than 10 minutes. google.comgoogle.com

Another approach involves kinetic resolution, where one enantiomer of the racemic acyl chloride reacts faster with a chiral reagent, leaving the other enantiomer in excess. For example, the acylation of the enantiopure (S)-amine, (S)-3-methyl-3,4-dihydro-2H-1,4-benzoxazine, with racemic 2-(1-naphthyloxy)propionyl chloride leads to the predominant formation of the (3R,2'R)-amide. orgsyn.org This demonstrates that even if some racemization occurs, subsequent stereoselective reactions can be employed to isolate the desired diastereomer.

Table 1: Common Reagents for Acyl Chloride Formation and Racemization Control

| Reagent | Conditions | Key Features |

| Phosgene (B1210022) | In a suitable solvent like DMF | Effective for conversion of the d-acid. google.com |

| Oxalyl Chloride/Ph3PO (catalytic) | Mild conditions, short reaction times | Racemization-free synthesis of amides and esters via the acyl chloride. google.comgoogle.com |

| Thionyl Chloride | Often used, but can lead to racemization if not controlled | A common and cost-effective reagent. nih.gov |

| Phosphorus Pentachloride | --- | Another common chlorinating agent. |

Green Chemistry Approaches to Acyl Chloride Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. In the context of acyl chloride synthesis, green chemistry approaches focus on reducing hazardous waste, minimizing energy consumption, and using renewable resources.

A significant green advancement is the use of safer alternatives to highly toxic reagents like phosgene. Bis(trichloromethyl)carbonate (BTC), also known as triphosgene, is a solid and therefore safer substitute for gaseous phosgene. It can be used for the in-situ generation of phosgene, minimizing the risks associated with its storage and handling. acs.org

The choice of solvent is another critical aspect of green synthesis. Traditional solvents such as chlorinated hydrocarbons are often toxic and environmentally persistent. The development and use of bio-based solvents, such as Cyrene™, which is derived from cellulose, offer a greener alternative for reactions like amide formation from acyl chlorides. byjus.com Furthermore, performing reactions in water, where possible, is a highly desirable green approach. For instance, the halogenation of 2-phenoxypropionic acid has been successfully carried out in water using N-bromosuccinimide (NBS). google.com

Catalysis plays a pivotal role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, thereby reducing waste. The use of catalytic amounts of reagents like DMF in conjunction with chlorinating agents such as oxalyl chloride is a standard practice that improves reaction rates and reduces the need for stoichiometric activators. miracosta.edu

Advanced Synthetic Techniques for Enhanced Purity and Yield

To meet the demands for high-purity chemical compounds, particularly for applications in agrochemicals and pharmaceuticals, advanced synthetic techniques are increasingly being employed.

Flow Chemistry Applications in Acyl Chloride Synthesis

Flow chemistry, or continuous flow synthesis, has emerged as a powerful technology for chemical production, offering significant advantages over traditional batch processing. acs.org These benefits include enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and the potential for automation and scalability. acs.orgnih.govacs.org

The synthesis of acyl chlorides is particularly well-suited for flow chemistry. The use of hazardous reagents like phosgene can be managed more safely in a closed-loop flow system, where only small quantities are generated and consumed in situ. acs.org This minimizes the risk of exposure and accidental release. Furthermore, the precise temperature control afforded by microreactors can help to suppress side reactions and prevent the decomposition of thermally sensitive products.

Continuous flow systems have been successfully applied to the synthesis of chiral active pharmaceutical ingredients (APIs) and their intermediates. nih.gov For instance, the enzymatic kinetic resolution of racemic compounds has been performed in packed-bed flow reactors, demonstrating the potential for continuous production of enantiomerically pure substances. nih.gov A continuous process for the preparation of (S)-2-acetyloxypropionic acid chloride, a key intermediate for the synthesis of the contrast agent Iopamidol, has been developed, highlighting the industrial applicability of flow chemistry for producing chiral acyl chlorides. google.com This process involves the continuous chlorination of the corresponding carboxylic acid with thionyl chloride followed by distillation. google.com Such methodologies could be adapted for the synthesis of this compound to improve safety, yield, and purity. A continuous synthesis of propionyl chloride using a microchannel reactor has been reported to achieve a yield of up to 97.28% and a purity of 99.5%. google.com

Catalyst Development for Efficient Halogenation

The efficiency of the conversion of carboxylic acids to acyl chlorides is often dependent on the catalyst employed. For the synthesis of 2-(substituted phenoxy)propionyl chloride, catalysts are used in conjunction with acyl chlorinating agents. google.com

Common catalysts for the formation of acyl chlorides from carboxylic acids using agents like thionyl chloride or oxalyl chloride include N,N-dimethylformamide (DMF). miracosta.edu The catalytic cycle involves the initial reaction of DMF with the chlorinating agent to form a Vilsmeier-type reagent, which is a more potent acylating agent.

Recent research has focused on developing more efficient and recyclable catalysts. For example, trifluoroethanol has been used as a metal-free, homogeneous, and recyclable medium for the efficient one-pot synthesis of α-amino nitriles and α-amino phosphonates, which can involve acyl chloride intermediates. google.com

For the halogenation of the α-position of carboxylic acids, a reaction known as the Hell-Volhard-Zelinski (HVZ) reaction, phosphorus or a phosphorus halide is used as a catalyst. chemistrysteps.comlibretexts.org This reaction proceeds via the formation of an acid bromide intermediate, which then enolizes and reacts with the halogen. chemistrysteps.comlibretexts.org A more modern approach for α-chlorination involves the use of N-chlorosuccinimide (NCS) in conjunction with thionyl chloride for the in-situ generation of the acid chloride. chemistrysteps.com

Isolation and Purification Protocols for Synthetic Intermediates and the Final Compound

The isolation and purification of this compound and its precursors are critical to obtaining a product of high purity. The most common impurities in crude acyl chloride preparations are the corresponding carboxylic acid and hydrogen chloride. rsc.org

Fractional distillation is a widely used method for purifying liquid acyl chlorides, especially when the boiling points of the components are sufficiently different. libretexts.org For acyl chlorides that are not readily hydrolyzed, the crude product can be dissolved in a suitable inert solvent, such as toluene (B28343) or chloroform, and washed with a dilute aqueous solution of a weak base like sodium bicarbonate to remove acidic impurities. rsc.org The organic phase is then dried and the solvent removed under reduced pressure. rsc.org

A more specialized method for the purification of crude carbonyl chlorides prepared from phosgene or thionyl chloride involves treatment with a hydrohalide of a carboxamide, such as N,N-dimethylformamide hydrochloride. google.com This process can be performed batchwise or continuously and has been shown to significantly improve the color number of the product, indicating a reduction in impurities. google.com The purified carbonyl chloride is then isolated by separation from the carboxamide hydrohalide phase. google.com This method avoids the need for distillation, which can be energy-intensive and lead to the decomposition of thermally sensitive compounds. google.com

For solid acyl chlorides, recrystallization from a suitable solvent is a common purification technique. rsc.org It is imperative that all operations involving acyl chlorides are carried out in a fume hood due to their irritant and corrosive nature. rsc.org

The purification of the precursor, 2-(1-Naphthyloxy)propanoic acid, is also essential. A patent describing the synthesis of a related compound, 2-(2,4-dichlorophenoxy)propionic acid, reports obtaining the product by negative pressure desolventization after the reaction is complete, with a purity of 96.2-97.2% as determined by gas chromatography. google.com

Chemical Reactivity and Mechanistic Studies of 2 1 Naphthyloxy Propanoyl Chloride

Nucleophilic Acyl Substitution Reactions

Reaction Kinetics and Thermodynamic Considerations

The kinetics of nucleophilic acyl substitution reactions involving acyl chlorides like 2-(1-Naphthyloxy)propanoyl chloride are typically fast due to the high reactivity of the acyl chloride moiety. The rate of reaction is influenced by several factors, including the concentration of the reactants, the nature of the nucleophile, the solvent, and the temperature.

Thermodynamically, these reactions are generally favorable, leading to more stable products such as esters or amides. youtube.com The driving force for the reaction is the formation of a stronger bond between the acyl carbon and the nucleophile compared to the carbon-chlorine bond, and the liberation of the stable chloride anion.

Table 1: General Thermodynamic Parameters for Nucleophilic Acyl Substitution of Acyl Chlorides

| Parameter | General Observation | Influence on this compound |

| Enthalpy (ΔH) | Generally exothermic due to the formation of more stable bonds. | The reaction is expected to be exothermic, favoring product formation. |

| Entropy (ΔS) | Can be positive or negative depending on the specific reactants and the number of product molecules. | The change in entropy will depend on the nucleophile used. |

| Gibbs Free Energy (ΔG) | Generally negative, indicating a spontaneous reaction. | The reaction is expected to be spontaneous under typical conditions. |

This table presents generalized thermodynamic considerations for nucleophilic acyl substitution reactions of acyl chlorides. Specific values for this compound would require experimental determination.

Influence of Nucleophile Basicity and Steric Hindrance

The nature of the nucleophile plays a critical role in the rate and outcome of the substitution reaction.

Basicity: In general, for a given attacking atom, nucleophilicity increases with increasing basicity. stpeters.co.inlibretexts.org Stronger bases are typically more reactive nucleophiles. For instance, an alkoxide (RO⁻) is a more potent nucleophile than its corresponding alcohol (ROH). However, this trend can be influenced by the solvent. stpeters.co.inlibretexts.org

Steric Hindrance: The rate of nucleophilic attack is sensitive to steric bulk on both the acyl chloride and the nucleophile. stpeters.co.in The large 1-naphthyloxy group in this compound creates significant steric hindrance around the carbonyl carbon, which can slow down the reaction rate, particularly with bulky nucleophiles. Conversely, a less sterically hindered nucleophile will react more readily.

Table 2: Relative Reactivity of Nucleophiles with Acyl Chlorides

| Nucleophile | General Reactivity | Expected Reactivity with this compound |

| Amines (e.g., Aniline) | High | Expected to react readily, though the bulky naphthyloxy group might slightly decrease the rate compared to a less hindered acyl chloride. vaia.com |

| Alcohols (e.g., Ethanol) | Moderate | Reacts readily, often exothermically, to form esters. libretexts.org |

| Water | Low to Moderate | Reacts to form the corresponding carboxylic acid, 2-(1-naphthyloxy)propanoic acid. chemguide.co.uknoaa.gov |

| Grignard Reagents | Very High | Expected to react rapidly, potentially leading to the formation of a tertiary alcohol after double addition. wikipedia.org |

This table provides a qualitative comparison of nucleophile reactivity. Actual reaction rates depend on specific reaction conditions.

Asymmetric Acylations Mediated by the Chiral Center

The presence of a chiral center at the carbon adjacent to the carbonyl group allows this compound to be used as a chiral derivatizing agent. wikipedia.org When a racemic mixture of a chiral nucleophile (e.g., an alcohol or amine) reacts with an enantiomerically pure form of this compound, a mixture of diastereomers is formed. wikipedia.org These diastereomers have different physical and chemical properties and can often be separated or distinguished by techniques like NMR spectroscopy or chromatography. wikipedia.org

Stereoelectronic Effects of the Naphthyloxy Group

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the reactivity and properties of a molecule. nih.govrsc.org In this compound, the large, electron-rich naphthyloxy group can influence the conformation of the molecule and the accessibility of the carbonyl group to incoming nucleophiles.

The orientation of the naphthyloxy group relative to the carbonyl group can affect the electron density at the carbonyl carbon. Specific conformations may be favored due to orbital overlap or steric repulsion, which in turn can influence the trajectory of nucleophilic attack and the stereochemical outcome of the reaction.

Mechanism of Chirality Transfer in Derivatization Reactions

The transfer of chirality occurs when the stereochemical information from the chiral acyl chloride is passed on to the product. nih.gov In the context of a derivatization reaction, the reaction of a single enantiomer of this compound with a racemic nucleophile leads to the formation of two diastereomers.

The mechanism involves the standard nucleophilic acyl substitution pathway. The transition state for the reaction of the (R)-enantiomer of the acyl chloride with the (R)-enantiomer of the nucleophile will be diastereomeric to the transition state for the reaction of the (R)-enantiomer of the acyl chloride with the (S)-enantiomer of the nucleophile. nih.gov The energy difference between these two diastereomeric transition states will determine the kinetic preference for the formation of one diastereomer over the other, although in a simple derivatization for analytical purposes, the goal is typically the complete conversion to a mixture of diastereomers. The distinct chemical environments of the nuclei in the resulting diastereomers can then be used for analysis, for example, by observing different chemical shifts in an NMR spectrum. wikipedia.org

Side Reactions and Decomposition Pathways of this compound

The reactivity of this compound is not limited to the desired acylation reactions. Under various conditions, it can undergo side reactions and decomposition, which are crucial to understand for optimizing synthetic procedures and ensuring product purity.

Hydrolysis and Alcoholysis Mechanisms

As an acyl chloride, this compound is susceptible to nucleophilic attack by water and alcohols, leading to hydrolysis and alcoholysis, respectively. These reactions are often considered side reactions when the desired transformation involves other nucleophiles.

The generally accepted mechanism for both hydrolysis and alcoholysis of acyl chlorides is a nucleophilic addition-elimination reaction . The reaction proceeds in two main stages. The first stage involves the nucleophilic attack of the oxygen atom from water or an alcohol on the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a tetrahedral intermediate. In the second stage, the intermediate collapses, reforming the carbon-oxygen double bond and eliminating the chloride ion as a leaving group. A subsequent deprotonation step then yields the final product.

In the case of hydrolysis, the product is 2-(1-naphthyloxy)propanoic acid and hydrochloric acid. With alcoholysis, an ester is formed. For instance, the reaction with ethanol (B145695) would yield ethyl 2-(1-naphthyloxy)propanoate and hydrochloric acid. These reactions are typically rapid and can occur at room temperature. The presence of moisture in solvents or reagents is a common cause of these side reactions.

| Reaction | Nucleophile | Product(s) | General Conditions |

| Hydrolysis | Water (H₂O) | 2-(1-Naphthyloxy)propanoic acid, Hydrochloric acid (HCl) | Room temperature, presence of moisture |

| Alcoholysis | Alcohol (R-OH) | Ethyl 2-(1-naphthyloxy)propanoate, Hydrochloric acid (HCl) | Room temperature or gentle heating |

Table 1: Hydrolysis and Alcoholysis of this compound

Rearrangement Reactions Under Various Conditions

While this compound itself is not prone to direct rearrangement under standard conditions, its derivatives, particularly esters formed via alcoholysis, can undergo rearrangement reactions. The most relevant of these is the Fries rearrangement .

The Fries rearrangement involves the migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid. nih.gov This reaction is typically performed by heating the phenolic ester in the presence of a catalyst such as aluminum chloride (AlCl₃). The rearrangement can lead to a mixture of ortho and para substituted hydroxyaryl ketones. nih.gov The regioselectivity of the Fries rearrangement is often dependent on the reaction temperature and solvent. nih.gov

For an ester derived from this compound, such as phenyl 2-(1-naphthyloxy)propanoate, a Lewis acid-catalyzed Fries rearrangement could potentially lead to the formation of hydroxyphenyl ketones with a 2-(1-naphthyloxy)propanoyl substituent on the phenyl ring.

A photochemical variant, the Photo-Fries rearrangement , can also occur upon UV irradiation. nih.gov This reaction proceeds through a radical mechanism and can also yield ortho and para rearranged products. nih.gov The photochemical degradation of the related compound 2-(1-naphthyl)acetamide has been shown to involve the aromatic moieties, suggesting that the naphthyl ring system in this compound and its derivatives could be susceptible to photochemical transformations. nih.gov

| Rearrangement Type | Substrate | Conditions | Potential Products |

| Fries Rearrangement | Phenolic ester of 2-(1-Naphthyloxy)propanoic acid | Lewis Acid (e.g., AlCl₃), Heat | ortho- and para-Acyl-substituted phenols |

| Photo-Fries Rearrangement | Phenolic ester of 2-(1-Naphthyloxy)propanoic acid | UV radiation | ortho- and para-Acyl-substituted phenols |

Table 2: Potential Rearrangement Reactions of this compound Derivatives

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry provides powerful tools for investigating the reaction mechanisms of complex molecules like this compound at a molecular level. While specific computational studies on this exact compound are limited in the public domain, the established methodologies can be applied to elucidate its reactivity.

Density Functional Theory (DFT) is a common computational method used to model chemical reactions. By calculating the potential energy surface of a reaction, key structures such as reactants, transition states, intermediates, and products can be identified and their energies determined. This allows for the calculation of reaction barriers, providing insights into the kinetics and thermodynamics of different reaction pathways.

For the hydrolysis and alcoholysis of this compound, computational studies could:

Model the nucleophilic addition-elimination mechanism to confirm the structure of the tetrahedral intermediate and the transition states leading to its formation and collapse.

Investigate the role of solvent molecules in stabilizing the transition states and intermediates, for example, by including explicit solvent molecules in the calculations.

Compare the activation barriers for the reaction with different nucleophiles (e.g., water vs. various alcohols) to predict relative reaction rates.

Regarding rearrangement reactions , computational chemistry could be employed to:

Elucidate the mechanism of the Fries rearrangement of the corresponding esters, including the role of the Lewis acid catalyst in activating the substrate and facilitating the acyl group migration.

Calculate the relative energies of the ortho and para transition states and products to predict the regioselectivity under different conditions.

Investigate the electronic and steric effects of the naphthyloxy group on the rearrangement process.

Furthermore, computational methods can be used to study potential decomposition pathways by simulating the molecule's behavior under thermal or photochemical conditions. This can help to identify the weakest bonds in the molecule and predict the likely fragmentation products.

| Computational Method | Application to this compound | Insights Gained |

| Density Functional Theory (DFT) | Modeling hydrolysis and alcoholysis reactions. | Reaction mechanism, transition state structures, activation energies, solvent effects. |

| DFT with Lewis Acid Models | Investigating the Fries rearrangement of corresponding esters. | Catalyst-substrate interactions, regioselectivity, reaction barriers for ortho vs. para migration. |

| Ab Initio Molecular Dynamics | Simulating thermal decomposition. | Fragmentation patterns, identification of initial decomposition steps, prediction of decomposition products. |

Table 3: Application of Computational Chemistry to Study the Reactivity of this compound

Applications in Advanced Organic Synthesis

Use as a Chiral Building Block for Complex Molecule Construction

A chiral building block is a pre-existing enantiomerically pure molecule that is incorporated into a synthetic sequence to generate a more complex chiral molecule. This strategy is often more efficient than establishing chirality through asymmetric catalysis or resolution at a later stage. The 1-naphthyl group provides a sterically demanding environment that can effectively shield one face of a reactive intermediate, leading to high diastereoselectivity in subsequent bond-forming reactions.

2-(1-Naphthyloxy)propanoyl chloride is a highly reactive acylating agent that can readily react with a wide range of nucleophiles, including alcohols and amines, to form the corresponding esters and amides. When a racemic alcohol or amine is reacted with an enantiomerically pure form of the acyl chloride, a mixture of diastereomers is produced. These diastereomers possess different physical properties, such as solubility and chromatographic retention times, allowing for their separation by conventional techniques like crystallization or chromatography. researchgate.net

Once separated, the chiral naphthyloxypropanoyl group can be cleaved under hydrolytic conditions to release the enantiomerically pure alcohol or amine, thereby achieving a chiral resolution of the original racemate. A structurally similar compound, 2-methoxy-2-(1-naphthyl)propionic acid, has been demonstrated to be a powerful chiral auxiliary for the enantio-resolution of alcohols and the determination of their absolute configurations using ¹H NMR analysis. researchgate.net The significant chemical shift differences observed in the diastereomeric esters facilitate their analysis and separation. researchgate.net This principle is directly applicable to this compound.

The general scheme for this process is as follows:

Derivatization: Reaction of a racemic alcohol (rac-ROH) or amine (rac-RNH₂) with enantiopure (R)- or (S)-2-(1-Naphthyloxy)propanoyl chloride to form a mixture of diastereomeric esters or amides.

Separation: Separation of the diastereomers by crystallization or chromatography.

Cleavage: Hydrolysis of the separated diastereomers to yield the enantiomerically pure alcohol or amine and recover the chiral auxiliary.

| Reactant Type | Product | Purpose |

| Racemic Alcohol | Diastereomeric Esters | Chiral Resolution |

| Racemic Amine | Diastereomeric Amides | Chiral Resolution |

| Prochiral Alcohol/Amine | Enantioenriched Ester/Amide | Asymmetric Synthesis |

This interactive table summarizes the use of this compound in the synthesis of enantiopure esters and amides.

Macrocyclic lactones and lactams are important structural motifs found in a wide variety of natural products with interesting biological activities, including antibiotics, and are also valued in the fragrance industry. epa.govnih.gov The synthesis of these large rings is often challenging due to entropic factors that favor intermolecular reactions over the desired intramolecular cyclization.

A strategy to overcome this challenge is the use of a chiral template that pre-organizes the linear precursor into a conformation conducive to cyclization. A long-chain hydroxy acid or amino acid can be esterified or amidated with enantiopure 2-(1-Naphthyloxy)propanoic acid. The bulky naphthyl group can then act as a conformational lock, bringing the two ends of the chain into proximity and facilitating a high-yielding macrocyclization upon activation of the terminal functional group. Subsequent removal of the chiral auxiliary would then furnish the enantiomerically enriched macrocycle. Recent advances have highlighted the enantioselective synthesis of planar-chiral macrocycles through asymmetric catalysis, a field where tailored building blocks are of great interest. nih.govchemistryviews.org

Role in the Synthesis of Chiral Auxiliaries and Ligands

Beyond its direct use as a building block, the 2-(1-Naphthyloxy)propanoic acid scaffold can serve as a precursor for the synthesis of other valuable chiral molecules, such as chiral auxiliaries and ligands for asymmetric catalysis. wikipedia.org

Chiral phosphine (B1218219) ligands are of paramount importance in transition metal-catalyzed asymmetric synthesis. tcichemicals.comnih.gov The electronic and steric properties of these ligands are crucial in determining the enantioselectivity of the catalyzed reaction. The 2-(1-Naphthyloxy)propanoic acid framework can be chemically modified to incorporate a phosphine group. For instance, the carboxylic acid can be reduced to the corresponding alcohol, which can then be converted to a halide or sulfonate. Nucleophilic substitution with a phosphide (B1233454) anion would then yield a chiral phosphine ligand where the stereocenter is in close proximity to the phosphorus atom, potentially influencing the chiral environment around the metal center it coordinates to.

| Ligand Type | Synthetic Precursor | Potential Application |

| Chiral Monodentate Phosphine | 2-(1-Naphthyloxy)propanol | Asymmetric Hydrogenation |

| Chiral Bidentate Phosphine | Dimerized 2-(1-Naphthyloxy)propanol derivative | Asymmetric Allylic Alkylation |

This interactive table illustrates the potential of this compound derivatives as precursors for chiral phosphine ligands.

The concept of using chiral carboxylic acids as ligands in asymmetric catalysis has gained significant traction. researchgate.net Enantiopure 2-(1-Naphthyloxy)propanoic acid can be used directly as a ligand for various metal catalysts. The carboxylate group can coordinate to a metal center, and the chiral environment created by the stereocenter and the bulky naphthyl group can induce enantioselectivity in reactions such as hydroalkoxylation or Michael additions.

Furthermore, the acyl chloride itself can be used to attach the chiral moiety to a solid support or a polymer backbone, creating a heterogeneous chiral catalyst that can be easily recovered and reused. This is a key principle in developing sustainable and industrially viable catalytic processes.

Development of New Stereoselective Transformations

The unique structural features of this compound make it an interesting candidate for the development of novel stereoselective reactions. nih.gov For example, its derivatives could be employed in diastereoselective enolate alkylations. By converting the parent acid into an oxazolidinone amide, a well-established chiral auxiliary system, the naphthyloxy group would act as a powerful stereodirecting group. williams.edu Deprotonation would generate a rigid chelated enolate, and the approach of an electrophile would be dictated by the sterically demanding naphthyl group, leading to the formation of one diastereomer in high excess. This approach allows for the creation of new stereocenters with a high degree of control.

Diastereoselective Acylations of Chiral Alcohols and Amines

The primary application of chiral acyl chlorides like this compound is in the diastereoselective acylation of racemic or prochiral alcohols and amines. When a racemic mixture of a chiral alcohol or amine is reacted with an enantiomerically pure form of this compound, a mixture of two diastereomeric esters or amides is formed. Due to their different physical properties, these diastereomers can often be separated by standard laboratory techniques such as fractional crystallization or chromatography. Subsequent cleavage of the acyl group from the separated diastereomers yields the enantiomerically pure alcohol or amine.

While specific research detailing the use of this compound for this purpose is not extensively documented in readily available literature, the principle is well-established with similar chiral acylating agents. The steric hindrance provided by the 1-naphthyloxy group is expected to play a crucial role in inducing a high degree of diastereoselectivity in the acylation reaction, leading to efficient separation of the resulting diastereomers.

The parent acid, 2-(1-naphthyloxy)propanoic acid, has been investigated in the context of kinetic resolution. In one study, racemic 2-(α-naphthoxy)propanoic acid was subjected to enantioselective esterification, demonstrating the potential of this chiral moiety to differentiate between enantiomers.

Enantioselective Transformations in Conjunction with Metal Catalysts

The use of this compound in conjunction with metal catalysts for enantioselective transformations is an area of potential application, though specific examples are not prevalent in the current body of scientific literature. In principle, the naphthyloxy-propanoyl ligand could be coordinated to a metal center, creating a chiral catalyst capable of mediating a variety of enantioselective reactions.

For instance, such a chiral metal complex could potentially be used in asymmetric reductions, oxidations, or carbon-carbon bond-forming reactions. The stereochemical outcome of these reactions would be influenced by the chiral environment created by the 2-(1-Naphthyloxy)propanoyl ligand. The development of such catalytic systems would represent a significant contribution to the field of asymmetric catalysis.

Contributions to Methodology Development in Asymmetric Synthesis

The development and application of chiral auxiliaries and resolving agents are fundamental to the advancement of asymmetric synthesis. While direct and extensive research on this compound is limited, the study of related compounds underscores its potential contribution to new synthetic methodologies.

The effectiveness of a chiral resolving agent is a key factor in the practical synthesis of enantiomerically pure compounds. Research into the kinetic resolution of 2-aryloxypropanoic acids, including the naphthyl derivative, contributes to a better understanding of the structural features that lead to high enantioselectivity. This knowledge can guide the design of new and more efficient resolving agents.

Furthermore, the use of chiral derivatizing agents is crucial for the determination of enantiomeric purity and absolute configuration of chiral molecules, often by NMR spectroscopy. The distinct magnetic environment created by the naphthyl group in derivatives of 2-(1-Naphthyloxy)propanoic acid could be exploited for this purpose, aiding in the characterization of newly synthesized chiral compounds.

Derivatization and Functionalization Strategies of 2 1 Naphthyloxy Propanoyl Chloride

Synthesis of Analogues with Modified Naphthyl Ring Systems

The properties of derivatives can be systematically tuned by modifying the naphthyl ring system of 2-(1-Naphthyloxy)propanoyl chloride. These modifications are typically introduced on the 1-naphthol (B170400) precursor prior to its etherification and subsequent conversion to the acyl chloride. By employing standard electrophilic aromatic substitution reactions on 1-naphthol, a variety of substituted analogues can be prepared. For instance, nitration, halogenation, or sulfonation reactions can introduce functional groups at various positions on the naphthyl ring, which can then be carried through the synthetic sequence.

These modifications can significantly alter the electronic and steric properties of the resulting molecules, influencing their reactivity, biological activity, or material properties.

Table 1: Potential Precursors for Modified Analogues

| Precursor Name | Position of Substitution | Functional Group |

|---|---|---|

| 4-Nitro-1-naphthol | 4 | -NO₂ |

| 2,4-Dibromo-1-naphthol | 2 and 4 | -Br |

| 4-Chloro-1-naphthol | 4 | -Cl |

Introduction of Diverse Functionalities via Esterification and Amidation

The acyl chloride group is highly susceptible to attack by nucleophiles such as alcohols and amines, leading to the formation of esters and amides, respectively. These reactions are typically high-yielding and proceed under mild conditions, making them powerful tools for functionalization.

In material science, the rigid and planar structure of the naphthyl group is a desirable feature for the design of liquid crystals and advanced polymers. By reacting this compound with various alcohols, a library of esters with tailored properties can be synthesized. For example, reaction with long-chain alcohols can yield molecules with liquid crystalline phases, while reaction with diols or polyols can lead to the formation of polyesters. The chirality of the parent compound can also impart unique optical properties to these materials.

Table 2: Examples of Esterification Reactions for Material Science

| Reactant Alcohol | Resulting Ester Type | Potential Application |

|---|---|---|

| 4-Cyanophenol | Aromatic Ester | Liquid Crystals |

| Ethylene Glycol | Polyester Precursor | Polymer Synthesis |

| 4,4'-Biphenol | Rigid Polyester Segment | High-Performance Polymers |

In bioorganic chemistry and medicinal chemistry, the amide bond is a fundamental linkage. The synthesis of amides from this compound allows for the exploration of new biologically active compounds. The core structure is related to known pharmacophores, such as the beta-blocker propranolol, which contains a 1-naphthyloxy propanolamine skeleton. researchgate.netnih.gov By reacting the acyl chloride with various primary or secondary amines, including amino acid esters, peptides, or other drug fragments, novel compounds can be generated for screening and lead optimization.

Table 3: Amidation Reactions for Bioorganic Applications

| Reactant Amine | Amide Product Structure | Potential Relevance |

|---|---|---|

| Isopropylamine | N-isopropyl-2-(1-naphthyloxy)propanamide | Structural analogue of beta-blockers |

| Glycine methyl ester | Methyl 2-(2-(1-naphthyloxy)propanamido)acetate | Peptidomimetic building block |

| Piperidine | 1-(2-(1-Naphthyloxy)propanoyl)piperidine | CNS-active compound scaffold |

Transformation into Other Functional Group Intermediates

The acyl chloride can also be transformed into other important functional groups, such as aldehydes, alcohols, and ketones, which serve as key intermediates for further synthetic elaborations.

The reduction of acyl chlorides can yield either aldehydes or primary alcohols, depending on the reducing agent used.

Reduction to Aldehydes: A selective reduction that stops at the aldehyde stage can be achieved using milder reducing agents. The Rosenmund reduction, which employs a poisoned palladium catalyst (palladium on barium sulfate) with hydrogen gas, is a classic method for this transformation. wikipedia.orgacsgcipr.org Alternatively, hydride reagents with reduced reactivity, such as Lithium tri(t-butoxy)aluminum hydride (LiAl(OtBu)₃H), can effectively convert acyl chlorides to aldehydes at low temperatures, preventing over-reduction to the alcohol. chemistrysteps.com

Reduction to Alcohols: More powerful reducing agents, such as Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄), will reduce the acyl chloride completely to the corresponding primary alcohol, 2-(1-naphthyloxy)-1-propanol. chemistrysteps.com The reaction proceeds through an aldehyde intermediate which is rapidly reduced further. chemistrysteps.com

Table 4: Reduction Products of this compound

| Reagent | Product Functional Group | Product Name |

|---|---|---|

| H₂, Pd/BaSO₄ (Rosenmund) | Aldehyde | 2-(1-Naphthyloxy)propanal |

| LiAl(O-t-Bu)₃H | Aldehyde | 2-(1-Naphthyloxy)propanal |

| LiAlH₄ | Primary Alcohol | 2-(1-Naphthyloxy)-1-propanol |

Acyl chlorides are excellent electrophiles for the formation of carbon-carbon bonds through reactions with organometallic reagents. This pathway provides access to a wide variety of ketones.

Reaction with Organocuprates (Gilman Reagents): To synthesize ketones, less reactive organometallic reagents are required to prevent a second addition to the ketone product. Lithium dialkylcuprates (R₂CuLi), also known as Gilman reagents, are ideal for this purpose. chemistrysteps.comlibretexts.org They react efficiently with acyl chlorides to form ketones but are generally unreactive towards the ketone product, allowing it to be isolated in high yield. chemistrysteps.com

Reaction with Grignard Reagents: In contrast, more reactive organometallic reagents like Grignard reagents (RMgX) will react with acyl chlorides to form a ketone intermediate, which then rapidly reacts with a second equivalent of the Grignard reagent. chemistrysteps.compearson.com After an aqueous workup, the final product is a tertiary alcohol, not a ketone. libretexts.org

Table 5: Reaction with Organometallic Reagents

| Organometallic Reagent | Intermediate Product | Final Product |

|---|---|---|

| (CH₃)₂CuLi (Lithium dimethylcuprate) | Not isolated | 3-(1-Naphthyloxy)-2-butanone (Ketone) |

| (C₆H₅)₂CuLi (Lithium diphenylcuprate) | Not isolated | 1-Phenyl-2-(1-naphthyloxy)-1-propanone (Ketone) |

| CH₃MgBr (Methylmagnesium bromide) | 3-(1-Naphthyloxy)-2-butanone | 2-Methyl-3-(1-naphthyloxy)-2-butanol (Tertiary Alcohol) |

Chiral Resolution of Racemic Mixtures of Derivatives

The resolution of racemic derivatives of this compound, such as amides and esters, can be accomplished through several key strategies, including classical resolution via diastereomeric salt formation, chromatographic methods using chiral stationary phases, and kinetic resolution. Each of these techniques leverages the distinct properties of enantiomers in a chiral environment to facilitate their separation.

Classical Resolution via Diastereomeric Salt Formation

One of the most established methods for resolving racemic mixtures is classical resolution, which involves the conversion of the enantiomeric mixture into a pair of diastereomers. wikipedia.org This is typically achieved by reacting the racemic mixture with an enantiomerically pure resolving agent. wikipedia.org For derivatives of 2-(1-Naphthyloxy)propanoic acid, which are acidic in nature, chiral bases such as brucine, strychnine, quinine, and synthetic amines like 1-phenylethanamine are commonly employed as resolving agents. libretexts.org

The reaction of the racemic carboxylic acid with a single enantiomer of a chiral base results in the formation of two diastereomeric salts. These diastereomers possess different physical properties, such as solubility, which allows for their separation by fractional crystallization. wikipedia.org Once separated, the individual diastereomeric salts can be treated with an acid to regenerate the enantiomerically pure carboxylic acid and the chiral resolving agent.

While this method is theoretically applicable to the derivatives of this compound, specific documented examples in the scientific literature focusing on the classical resolution of its ester or amide derivatives are not extensively detailed. However, the principle remains a viable and fundamental approach to their chiral separation.

Chromatographic Methods

Chromatographic techniques, particularly high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs), have become a powerful and widely used tool for the analytical and preparative separation of enantiomers. sigmaaldrich.com This method offers the advantage of direct separation without the need for derivatization into diastereomers.

The enantiomers of 2-(1-Naphthyloxy)propanoic acid have been successfully separated using preparative chiral HPLC, achieving a high degree of enantiomeric purity. researchgate.net Studies have shown that polysaccharide-based chiral stationary phases are particularly effective for the resolution of 2-aryloxycarboxylic acids. researchgate.net

| Chiral Stationary Phase | Mobile Phase | Enantiomeric Excess (ee) | Reference |

| Chiralcel OD-H | Not specified in abstract | >99% | researchgate.net |

| Chiralpack AD | Not specified in abstract | >99% | researchgate.net |

This table summarizes the successful preparative chiral HPLC separation of 2-(1-Naphthyloxy)propionic acid enantiomers.

Furthermore, the enantiomeric separation of amide derivatives of other 2-arylpropionic acids has been successfully achieved using cellulose-based chiral stationary phases, indicating the applicability of this method to the amide derivatives of this compound. The separation of N,N-diethylamides of some 2-aryloxypropionic acids has shown great enantioselectivity on specific chiral stationary phases. researchgate.net

Kinetic Resolution

Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts at a faster rate than the other with a chiral reagent or catalyst, leading to an enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. urfu.ru

A study on the kinetic resolution of racemic 2-aryloxy propionyl chlorides, including this compound, has been conducted using enantiopure (S)-3,4-dihydro-3-methyl-2H- researchgate.netsemanticscholar.orgbenzoxazines as chiral nucleophiles. urfu.ru The acylation of the racemic amine with racemic 2-(1-Naphthyloxy)propionyl chloride resulted in the formation of amides that were enriched with the (3R,2′R)-diastereomers. researchgate.net

This process allows for the separation of the enantiomers based on their differential reaction rates. The unreacted, enantiomerically enriched this compound can be recovered, and the resulting diastereomeric amides can be separated and hydrolyzed to yield the other enantiomer of the parent acid.

| Chiral Reagent | Racemic Substrate | Result | Reference |

| (S)-3,4-dihydro-3-methyl-2H- researchgate.netsemanticscholar.orgbenzoxazine | 2-(1-Naphthyloxy)propionyl chloride | Enrichment of (3R,2′R)-diastereomers of the corresponding amide | researchgate.neturfu.ru |

This table illustrates the outcome of the kinetic resolution of 2-(1-Naphthyloxy)propionyl chloride with a chiral amine.

Advanced Spectroscopic and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-(1-Naphthyloxy)propanoyl chloride. It provides detailed information about the chemical environment of each proton and carbon atom, allowing for the unambiguous assignment of the molecule's constitution and stereochemistry.

Due to the reactive nature of the acyl chloride group, NMR analysis is typically performed on its more stable precursor, 2-(1-Naphthyloxy)propanoic acid, or a suitable derivative. The spectral data for the acyl chloride can be inferred from the analysis of these related, more stable compounds.

Predicted ¹H and ¹³C NMR Data

Based on the analysis of analogous compounds such as 1-naphthyloxy derivatives and propionyl chloride, the following are the predicted chemical shifts for this compound.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Naphthyl-H2 | 7.45-7.55 (d) | 122.0-123.0 |

| Naphthyl-H3 | 7.35-7.45 (t) | 125.0-126.0 |

| Naphthyl-H4 | 7.80-7.90 (d) | 120.0-121.0 |

| Naphthyl-H5 | 7.55-7.65 (d) | 126.5-127.5 |

| Naphthyl-H6 | 7.40-7.50 (t) | 126.0-127.0 |

| Naphthyl-H7 | 7.40-7.50 (t) | 125.5-126.5 |

| Naphthyl-H8 | 8.10-8.20 (d) | 127.0-128.0 |

| Naphthyl-C1 | - | 152.0-154.0 |

| Naphthyl-C4a | - | 127.5-128.5 |

| Naphthyl-C8a | - | 134.0-135.0 |

| Propanoyl-CH | 5.00-5.10 (q) | 75.0-77.0 |

| Propanoyl-CH₃ | 1.70-1.80 (d) | 18.0-20.0 |

| Propanoyl-C=O | - | 173.0-175.0 |

Note: Predicted values are based on data from analogous compounds and may vary from experimental values.

2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D NMR and for elucidating the stereochemistry.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For this compound, key correlations would be observed between the methine proton of the propanoyl group and the methyl protons. It would also reveal the coupling network within the naphthalene (B1677914) ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the proton signals to their corresponding carbon signals, for instance, the propanoyl methine proton to its carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. Key HMBC correlations would be expected from the propanoyl methine proton to the carbonyl carbon and to the C1 carbon of the naphthalene ring, confirming the ether linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for stereochemical assignment as it shows correlations between protons that are close in space, regardless of their bonding. For this compound, NOE correlations between the propanoyl methine proton and specific protons on the naphthalene ring would help to determine the preferred conformation around the ether linkage. The spatial proximity between the methyl protons and certain naphthyl protons would also be revealed. acdlabs.comyoutube.comacdlabs.comlibretexts.orglibretexts.org

Chiral Shift Reagent Studies in NMR

To determine the enantiomeric purity of this compound, chiral shift reagents (CSRs) can be employed. nih.govlibretexts.org These are typically lanthanide-based complexes that are themselves chiral. When a CSR is added to a solution of a racemic mixture of the analyte, it forms diastereomeric complexes that have different NMR spectra. nih.govlibretexts.org

For this compound, or more likely a less reactive derivative, the addition of a chiral shift reagent such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)) would be expected to cause separation of the signals for the two enantiomers. fiveable.me The protons closest to the site of interaction with the CSR (likely the carbonyl oxygen) would exhibit the largest induced chemical shift differences (ΔΔδ). This would allow for the quantification of the enantiomeric excess by integrating the separated signals. nih.gov

Mass Spectrometry (MS) for Molecular Characterization and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound, which is C₁₃H₁₁ClO₂. The calculated monoisotopic mass is 234.04475 Da. The observation of an ion with this precise mass would confirm the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem mass spectrometry (MS/MS) involves the selection of a precursor ion (in this case, the molecular ion of this compound) and its subsequent fragmentation to produce product ions. The analysis of these fragments provides detailed structural information. Acyl chlorides are known to be fragile in the mass spectrometer, often leading to a weak or absent molecular ion peak. ucalgary.ca

A plausible fragmentation pathway for this compound would likely involve the following steps:

Loss of Chlorine: The initial fragmentation would likely be the loss of the chlorine radical to form a stable acylium ion.

Formation of Naphthyloxy Radical Cation: Cleavage of the ether bond could lead to the formation of a 1-naphthyloxy radical cation.

Further Fragmentation of the Naphthalene Ring: The naphthyl moiety can undergo further fragmentation, leading to characteristic aromatic fragments.

Predicted Key Fragments in the Mass Spectrum

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 234/236 | [C₁₃H₁₁ClO₂]⁺ | Molecular ion (isotope pattern due to ³⁵Cl/³⁷Cl) |

| 199 | [C₁₃H₁₁O₂]⁺ | Loss of Cl• from the molecular ion |

| 143 | [C₁₀H₇O]⁺ | Cleavage of the C-O bond of the ether |

| 127 | [C₁₀H₇]⁺ | Loss of oxygen from the naphthyloxy fragment |

| 91 | [C₂H₃O]⁺ | Propionyl cation |

Note: The relative intensities of these fragments would depend on the ionization technique and energy.

Vibrational Spectroscopy (IR and Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show strong absorptions corresponding to the carbonyl group of the acyl chloride and the C-O stretching of the ether linkage, as well as characteristic bands for the naphthalene ring.

Raman Spectroscopy

Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic C=C stretching vibrations of the naphthalene ring are expected to be particularly strong in the Raman spectrum.

Predicted Vibrational Frequencies

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) | Vibrational Mode |

| C=O (Acyl Chloride) | 1780-1815 (strong) | 1780-1815 (weak) | Stretching |

| C-O (Aryl Ether) | 1230-1270 (strong) | 1230-1270 (moderate) | Asymmetric Stretching |

| Aromatic C=C | 1500-1600 (multiple, moderate) | 1500-1600 (strong) | Stretching |

| Aromatic C-H | 3000-3100 (moderate) | 3000-3100 (strong) | Stretching |

| Aliphatic C-H | 2850-3000 (moderate) | 2850-3000 (moderate) | Stretching |

| C-Cl | 650-850 (strong) | 650-850 (strong) | Stretching |

Note: Predicted values are based on data from analogous compounds and may vary from experimental values. The IR spectrum of 1-naphthol (B170400) shows characteristic bands for the naphthalene ring and the hydroxyl group. chemicalbook.comnist.gov The spectrum of propanoyl chloride is dominated by the strong C=O stretching vibration. chemicalbook.com The Raman spectrum of naphthalene is well-characterized and shows strong bands for the aromatic ring vibrations. cdnsciencepub.comresearchgate.netias.ac.inchemicalbook.comresearchgate.net

Detailed Analysis of Carbonyl Stretching Frequencies

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule. For this compound, the carbonyl (C=O) stretching frequency is a key diagnostic feature.

In general, the carbonyl stretching vibration in acyl chlorides gives rise to a strong and distinct absorption band in the IR spectrum. msu.edulibretexts.org The position of this band is sensitive to the electronic environment of the carbonyl group. For acyl chlorides, this absorption typically appears at a high frequency, generally in the range of 1800 ± 15 cm⁻¹. libretexts.org This high frequency is attributed to the strong electron-withdrawing inductive effect of the chlorine atom attached to the carbonyl carbon. This effect strengthens the C=O double bond, thus increasing the frequency of its stretching vibration. libretexts.orguobabylon.edu.iq

In the specific case of this compound, the presence of the naphthyloxy group can also influence the carbonyl stretching frequency. The oxygen atom of the ether linkage can exert a slight electron-donating resonance effect, which might be expected to lower the frequency. However, this is generally counteracted by the dominant inductive effect of the chlorine atom. Conjugation, which typically lowers the C=O stretching frequency in ketones and aldehydes, has a less pronounced effect in acyl chlorides. libretexts.orglibretexts.org Occasionally, a weaker shoulder or peak may be observed near 1740 cm⁻¹ in the spectra of acyl chlorides, which is thought to arise from an overtone interaction. libretexts.orglibretexts.org

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Due to the presence of a chiral center at the second carbon of the propanoyl chain, this compound can exist as two enantiomers. Chiroptical spectroscopy techniques are essential for determining the enantiomeric purity and absolute configuration of such chiral molecules. youtube.commasterorganicchemistry.com

Optical Rotation and Specific Rotation Measurements

Optical rotation is a fundamental property of chiral substances, where a solution of the compound rotates the plane of polarized light. libretexts.organton-paar.com This phenomenon is measured using a polarimeter. masterorganicchemistry.com Enantiomers rotate the plane of polarized light by equal magnitudes but in opposite directions. masterorganicchemistry.comlibretexts.org A compound that rotates light clockwise is termed dextrorotatory (+), while one that rotates it counter-clockwise is levorotatory (-). anton-paar.comlibretexts.org

The observed rotation (α) is dependent on several factors, including the concentration of the sample, the path length of the light through the sample, the temperature, and the wavelength of the light used. youtube.comlibretexts.org To establish a standardized measure, the specific rotation [α] is calculated. masterorganicchemistry.com The specific rotation is a characteristic physical constant for a given chiral compound under standard conditions (typically a concentration of 1 g/mL and a path length of 1 decimeter). masterorganicchemistry.com

A 50:50 mixture of two enantiomers, known as a racemic mixture, is optically inactive because the rotations of the individual enantiomers cancel each other out. libretexts.organton-paar.com By measuring the specific rotation of a sample and comparing it to the specific rotation of the pure enantiomer, the enantiomeric excess (ee) or optical purity of the sample can be determined. libretexts.org

Circular Dichroism (CD) Spectroscopy for Absolute Configuration

Circular Dichroism (CD) spectroscopy is another powerful technique for studying chiral molecules. mtoz-biolabs.com It measures the differential absorption of left and right circularly polarized light by a chiral sample. mtoz-biolabs.comnih.gov This differential absorption, plotted as a function of wavelength, results in a CD spectrum.

The absolute configuration of a molecule describes the actual three-dimensional arrangement of its atoms. mtoz-biolabs.com CD spectroscopy can be used to determine the absolute configuration (R or S) of a chiral center. mtoz-biolabs.com This is often achieved by comparing the experimentally measured CD spectrum with the known spectrum of a similar compound with a defined absolute configuration. mtoz-biolabs.com If the spectra are similar, it is likely that the unknown compound has the same absolute configuration. mtoz-biolabs.com

For more complex or novel molecules, the absolute configuration can be determined by comparing the experimental CD spectrum with a theoretically calculated spectrum. nih.govresearchgate.net This involves computational methods, such as time-dependent density functional theory (TDDFT), to predict the CD spectrum for a chosen configuration (e.g., the R-enantiomer). nih.gov A good match between the experimental and calculated spectra provides a reliable assignment of the absolute configuration. nih.govresearchgate.net

X-Ray Crystallography of Crystalline Derivatives for Definitive Stereochemistry

While spectroscopic methods provide valuable information, X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. However, this technique requires a well-ordered single crystal. Since this compound is an acyl chloride, it is highly reactive and likely a liquid or low-melting solid, making it difficult to crystallize directly.

To overcome this challenge, it is common practice to convert the acyl chloride into a more stable, crystalline derivative. This is typically achieved by reacting it with an alcohol or an amine to form the corresponding ester or amide. These derivatives are generally more stable and have a higher propensity to form high-quality crystals suitable for X-ray diffraction analysis.

Once a suitable crystal is obtained, X-ray crystallography can provide a precise map of the electron density within the molecule, revealing the exact spatial arrangement of every atom. This allows for the unambiguous determination of bond lengths, bond angles, and, most importantly for a chiral molecule, the absolute configuration of the stereocenter. The resulting three-dimensional model provides unequivocal proof of the molecule's stereochemistry.

Table of Spectroscopic Data

| Spectroscopic Technique | Analyte | Typical Value/Observation | Reference |

| Infrared Spectroscopy | Acyl Chlorides | Carbonyl (C=O) Stretch: 1800 ± 15 cm⁻¹ | libretexts.org |

| Infrared Spectroscopy | Acyl Chlorides | Overtone Interaction Peak (Shoulder): ~1740 cm⁻¹ | libretexts.orglibretexts.org |

Future Research Directions and Emerging Opportunities

Exploration of Novel Catalytic Systems for Acyl Chloride Reactions

The development of novel catalytic systems is a cornerstone for advancing the utility of acyl chlorides like 2-(1-Naphthyloxy)propanoyl chloride. Research is increasingly focused on catalysts that can operate under mild conditions, offer high selectivity, and are environmentally benign.

Palladium-catalyzed cross-coupling reactions represent a promising frontier. A novel process utilizing a PdCl2(Ph3P)4 complex as a catalyst for the acylation of acyl chlorides with aryl trifluoroborates has been developed. tnstate.edu This method, enhanced by microwave irradiation, offers a green and efficient route to produce various aromatic ketones. tnstate.edu Another innovative approach involves the palladium-catalyzed difunctionalization of unsaturated carbon-carbon bonds with acid chlorides, a process that proceeds with complete atom economy and does not require exogenous carbon monoxide. nih.gov This transformation, which can be performed under mild conditions with good functional group tolerance, allows for the formal cleavage of the C-COCl bond and its addition across strained alkenes or alkynes. nih.gov

Furthermore, cinchona alkaloid-Lewis acid catalyst systems are being explored for enantioselective reactions, such as ketene-aldehyde cycloadditions, which could be adapted for reactions involving this compound to achieve high levels of stereocontrol. acs.org The use of metal-free heterogeneous Lewis acid catalysts, such as sulfide (B99878) organic polymers, is also gaining traction for esterification reactions, offering a more sustainable alternative to traditional metal-based catalysts. acs.org

Integration into Automated Synthesis Platforms

The integration of this compound into automated synthesis platforms has the potential to significantly accelerate research and development. These platforms enable high-throughput screening of reaction conditions, rapid analogue synthesis, and efficient process optimization. researchgate.net

Automated systems can perform a wide array of chemical transformations, including amide bond formation, which is a key reaction for acyl chlorides. sigmaaldrich.com By partnering with companies like Synple Chem, researchers can utilize automated chemical synthesizers with pre-filled reagent cartridges to streamline workflows. sigmaaldrich.com These platforms can handle various reaction classes, including N-heterocycle formation, reductive amination, and the attachment of biotin (B1667282) tags via acylation. sigmaaldrich.com

Imperial College London's ATLAS (Automated High-Throughput Platform Suite) is an example of a facility that provides automated platforms for materials synthesis and development. imperial.ac.uk These platforms feature capabilities such as parallel synthesis, volumetric liquid handling, gravimetric solid dispensing, and precise temperature and pressure control, all of which can be leveraged for reactions involving this compound. imperial.ac.uk The development of automated experimental platforms, such as those used for the continuous epoxidation of oils, demonstrates the potential for creating intensified and reproducible processes for reactions involving acyl chlorides. researchgate.net

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry is becoming an indispensable tool for understanding and predicting the reactivity and selectivity of molecules like this compound. Density Functional Theory (DFT) calculations and other computational methods can provide deep insights into reaction mechanisms, transition states, and the factors governing stereoselectivity. nih.govacs.org

For instance, computational studies have been instrumental in elucidating the mechanism of palladium-catalyzed reactions involving acid chlorides, including the rationalization of temperature-dependent stereodivergence. nih.gov By modeling the electronic properties of reactants and intermediates, researchers can understand how factors like delocalization and the introduction of specific functional groups can stabilize highly reactive species like acyl chlorides. rsc.org This understanding can then be used to design more stable and selective reagents. rsc.org

Furthermore, computational approaches are being used to design inhibitors with high selectivity for specific enzyme isoforms by exploiting differences in their reactivity. nih.gov A similar strategy could be applied to design reactions with this compound that are highly selective for a particular substrate or reaction pathway. By studying the electronic redistribution in molecules upon catalyst interaction, as has been done for CS2 activation by chloride anions, researchers can computationally screen for catalysts that will enhance the desired reactivity of the acyl chloride. acs.org

Development of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding the development of new synthetic methods for and with acyl chlorides. The goal is to minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

One promising approach is the use of bio-based solvents. For example, Cyrene™, a bio-alternative to toxic dipolar aprotic solvents like dimethylformamide, has been successfully used for the synthesis of amides from acid chlorides and primary amines. rsc.org This method not only avoids hazardous solvents but also simplifies the work-up procedure, leading to a significant increase in molar efficiency. rsc.org

Solvent-free reaction conditions are another key aspect of green chemistry. Researchers have developed efficient and solvent-free acylation reactions of aromatic compounds using acid chlorides as both the acylating agent and the solvent. humanjournals.com Metal-free synthesis under neutral conditions, such as the rapid N-chloroacetylation of anilines in a phosphate (B84403) buffer, provides an eco-friendly and scalable process for amide preparation from acid chlorides. tandfonline.com

Microwave-assisted synthesis is also being explored as a way to reduce reaction times and minimize hazardous waste generation in acyl chloride reactions. ontosight.ai Additionally, the use of milder and more selective chlorinating agents than traditional reagents like thionyl chloride and phosphorus pentachloride is an active area of research. ontosight.aiwikipedia.org For example, oxalyl chloride is a milder alternative for preparing acyl chlorides from carboxylic acids. wikipedia.org The development of photocatalytic methods, such as the visible-light-driven synthesis of acid chlorides from aldehydes, further contributes to the growing toolbox of sustainable synthetic methodologies. organic-chemistry.org

Q & A

Basic Questions

Q. What are the standard methodologies for synthesizing 2-(1-Naphthyloxy)propanoyl chloride in academic research?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Esterification : React 1-naphthol with propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF to form the naphthyloxy intermediate .